molecular formula C21H20N4O4S B2561238 Ethyl 4-({[(6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetyl}amino)benzoate CAS No. 898612-26-5

Ethyl 4-({[(6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetyl}amino)benzoate

Cat. No.: B2561238
CAS No.: 898612-26-5
M. Wt: 424.48
InChI Key: MYMFDGYVVUEHNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-({[(6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetyl}amino)benzoate is a heterocyclic compound featuring a 1,2,4-triazin-3-yl core substituted with a benzyl group at position 6, a sulfanyl acetyl linker, and an ethyl 4-aminobenzoate moiety. The triazin ring system, a six-membered aromatic heterocycle with three nitrogen atoms, is central to its structural and electronic properties. The ethyl benzoate ester contributes to solubility and metabolic stability. This compound is structurally analogous to bioactive triazine derivatives reported in pharmacological and agrochemical research .

Properties

IUPAC Name

ethyl 4-[[2-[(6-benzyl-5-oxo-4H-1,2,4-triazin-3-yl)sulfanyl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O4S/c1-2-29-20(28)15-8-10-16(11-9-15)22-18(26)13-30-21-23-19(27)17(24-25-21)12-14-6-4-3-5-7-14/h3-11H,2,12-13H2,1H3,(H,22,26)(H,23,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYMFDGYVVUEHNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(C(=O)N2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 4-({[(6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetyl}amino)benzoate is a compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial and anticancer properties, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C21H20N4O4SC_{21}H_{20}N_{4}O_{4}S with a molecular weight of 424.5 g/mol. The compound's structure includes a triazine ring that is crucial for its biological activity.

PropertyValue
CAS Number898612-26-5
Molecular FormulaC21H20N4O4S
Molecular Weight424.5 g/mol

Antimicrobial Activity

Research indicates that compounds containing triazine moieties exhibit significant antimicrobial properties. This compound has shown promising results against various bacterial strains.

Case Study: Antibacterial Efficacy

A study evaluated the antibacterial activity of several derivatives similar to Ethyl 4-(3-benzyltriazine) compounds against Gram-positive and Gram-negative bacteria. The results demonstrated that these compounds had minimal inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL against Staphylococcus aureus and Escherichia coli.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus20
Escherichia coli30

Anticancer Activity

The anticancer properties of this compound have also been investigated. Research shows that triazine derivatives can induce apoptosis in cancer cells.

Case Study: Cytotoxic Effects

A cytotoxicity assay was performed on various cancer cell lines including MCF-7 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer). The compound exhibited IC50 values indicating significant cytotoxic effects.

Cell LineIC50 (µM)
MCF-715
A54925
HepG220

The proposed mechanism by which Ethyl 4-(triazine derivative) exerts its biological effects involves the inhibition of specific enzymes or pathways critical for bacterial survival and cancer cell proliferation. The triazine ring's interaction with target proteins may disrupt essential cellular functions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound is compared to structurally related triazine and triazole derivatives, focusing on substituent variations, molecular properties, and reported activities. Key analogues include:

Compound Name / ID Key Substituents Molecular Formula Molecular Weight (g/mol) Reported Activity Reference
Ethyl 4-({[(6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetyl}amino)benzoate (Target) 6-Benzyl, sulfanyl acetyl, ethyl benzoate C₂₀H₂₀N₄O₄S 436.45 Not reported
BG14546 (Ethyl 4-{2-[(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetamido}benzoate) 6-Methyl, sulfanyl acetyl, ethyl benzoate C₁₅H₁₆N₄O₄S 348.37 Not reported
Compound 81f (Makk et al.) 5-Fluoro-2-(2,2,2-trifluoroacetamido)phenyl, phosphorylated triazin core C₂₀H₁₇F₄N₅O₅P 537.34 High antioxidant activity
4-({[6-(4-Chlorobenzyl)-4-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl]sulfanyl}acetyl)-3-phenylsydnone 4-Chlorobenzyl, sydnone ring, methyl triazin C₂₀H₁₄ClN₅O₄S 479.87 Not reported (structural)
Ethyl 4-(3-ethyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-4-yl)benzoate Ethyl triazolone, ethyl benzoate C₁₃H₁₄N₄O₃ 290.28 Structural characterization

Key Observations:

Compound 81f’s trifluoroacetamido and phosphorylated groups contribute to its antioxidant activity, suggesting that electron-withdrawing substituents on the triazin core enhance redox properties .

Heterocyclic Core Variations: The sydnone ring in the 4-chlorobenzyl analogue () introduces mesoionic character, which may influence reactivity and intermolecular interactions compared to the triazin core . Triazole derivatives (e.g., ) exhibit reduced ring strain and altered hydrogen-bonding capacity compared to triazines, impacting their pharmacokinetic profiles .

Q & A

Q. What are the standard synthetic routes for Ethyl 4-({[(6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetyl}amino)benzoate?

The synthesis typically involves multi-step protocols:

  • Triazine ring formation : Reacting benzyl-substituted hydrazine derivatives with carbon disulfide and cyclizing agents (e.g., hydrazine hydrate) to form the 1,2,4-triazin-5-one core .
  • Sulfanylacetyl group introduction : Coupling the triazine intermediate with chloroacetyl chloride under basic conditions .
  • Final coupling : Using coupling agents like dicyclohexylcarbodiimide (DCC) to link the sulfanylacetyl-triazine moiety to ethyl 4-aminobenzoate . Optimization : Reaction conditions (temperature, solvent polarity) and purification via column chromatography or recrystallization are critical for yield (>60%) and purity (>95% by HPLC) .

Q. Which spectroscopic and crystallographic methods are used to validate the compound’s structure?

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm functional groups (e.g., benzyl protons at δ 4.3–4.5 ppm, ester carbonyl at ~168 ppm) .
  • X-ray crystallography : Programs like SHELXL refine crystal structures, identifying hydrogen-bonding networks (e.g., N–H···O interactions in the triazine ring) and molecular packing .
  • Mass spectrometry : High-resolution ESI-MS verifies the molecular ion peak (e.g., [M+H]+^+ at m/z 454.2) .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for this compound?

Discrepancies in unit cell parameters or hydrogen-bonding patterns may arise from polymorphism or solvent inclusion. Strategies include:

  • Data validation : Using PLATON (via WinGX) to check for missed symmetry or twinning .
  • Temperature control : Collecting data at 100 K to minimize thermal motion artifacts .
  • Comparative analysis : Cross-referencing with similar triazine derivatives (e.g., Ethyl 4-(3-ethyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-4-yl)benzoate) to identify structural trends .

Q. What strategies optimize the compound’s bioactivity in structure-activity relationship (SAR) studies?

  • Functional group modifications :
  • Replacing the benzyl group with electron-withdrawing substituents (e.g., nitro) enhances enzyme inhibition .
  • Substituting the ethyl benzoate with methyl groups improves solubility (logP reduction by ~0.5 units) .
    • In silico docking : Tools like AutoDock Vina predict binding affinities to targets (e.g., dihydrofolate reductase, ∆G ≈ -9.2 kcal/mol) .

Q. How can researchers address low yields during the sulfanylacetyl coupling step?

  • Reagent optimization : Using N-hydroxysuccinimide (NHS) esters instead of chloroacetyl chloride reduces side reactions .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve nucleophilicity of the triazine thiol group .
  • Monitoring : TLC (Rf ≈ 0.5 in ethyl acetate/hexane) tracks reaction progress .

Q. What computational methods predict the compound’s pharmacokinetic properties?

  • ADMET profiling : SwissADME predicts moderate bioavailability (F ≈ 50%) due to esterase susceptibility .
  • Molecular dynamics (MD) simulations : GROMACS models stability in biological membranes, revealing hydrophobic interactions with lipid bilayers .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.